N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE
Overview
Description
N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE is a synthetic organic compound characterized by the presence of a bicyclo[221]heptane ring system and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[2.2.1]heptane and 4-chlorobenzoyl chloride.
Formation of Intermediate: The bicyclo[2.2.1]heptane is first functionalized to introduce an ethyl group at the 2-position, forming 1-(bicyclo[2.2.1]heptan-2-yl)ethanol.
Amidation Reaction: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The bicyclo[2.2.1]heptane ring can undergo oxidation to form ketones or reduction to form alkanes.
Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Scientific Research Applications
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for NMDA receptors, which are involved in neurodegenerative diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-CHLOROACETAMIDE: Similar structure but with a chloroacetamide group instead of a chlorobenzamide.
2-PHENYL-N-(2-(PIPERIDIN-1-YL)ETHYL)BICYCLO[2.2.1]HEPTAN-2-AMINE: Another bicyclo[2.2.1]heptane derivative with different functional groups.
Uniqueness
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-CHLOROBENZAMIDE is unique due to its specific combination of a
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-10(15-9-11-2-3-13(15)8-11)18-16(19)12-4-6-14(17)7-5-12/h4-7,10-11,13,15H,2-3,8-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWCOHJPGBZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196374 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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